Sodium 2-phenylethylene-1-sulphonate
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its diverse biological and industrial applications.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Sodium 2-phenylethylene-1-sulphonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonylating, sulfenylating, and sulfinylating reagents, depending on the reaction conditions . These interactions are crucial for the synthesis of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . The nature of these interactions often involves the formation of S–S, N–S, and C–S bonds, which are essential for various biochemical processes.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of specific transport mechanisms, allowing it to be distributed both in the extracellular and intracellular spaces . This distribution can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with various biomolecules is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can be bio-transformed into acyclic and cyclic disulphides, which are rapidly eliminated from the body through the kidneys . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s activity can persist over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including gastrointestinal discomfort, skin reactions, and elevated liver enzymes . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s role in these pathways is crucial for understanding its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylethylene-1-sulphonate typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C and 25°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The sulfonation reaction is followed by neutralization with sodium hydroxide to produce the final sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylethylene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonates.
Substitution: Various substituted phenylethylene derivatives.
Scientific Research Applications
Sodium 2-phenylethylene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications.
Biology: It serves as a surfactant and emulsifying agent in biological studies, aiding in the stabilization of proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.
Industry: It is employed in the production of detergents, dispersants, and other specialty chemicals.
Comparison with Similar Compounds
Sodium 2-phenylethylene-1-sulphonate can be compared with other similar compounds such as:
Sodium styrene sulfonate: Similar in structure but differs in the position of the sulfonate group.
Sodium vinyl sulfonate: Contains a vinyl group instead of a phenylethylene group.
Sodium allyl sulfonate: Contains an allyl group instead of a phenylethylene group.
Uniqueness: this compound is unique due to its phenylethylene backbone, which imparts distinct chemical and physical properties compared to other sulfonates. This makes it particularly useful in applications requiring specific polymerization and surfactant characteristics .
Properties
IUPAC Name |
sodium;(E)-2-phenylethenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGMVDMOKPCSQ-UHDJGPCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-44-3 | |
Record name | Sodium 2-phenylethylene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-phenylethylene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Sodium 2-phenylethenesulfonate in the synthesis of 1,2-Thiazetidine 1,1-dioxides?
A1: Sodium 2-phenylethenesulfonate (2) serves as the starting material in the synthesis of 2,3-disubstituted 1,2-thiazetidine 1,1-dioxides. [] It reacts to form 2-Alkylamino-2-phenylethanesulfonic acids (3), which are then chlorinated and cyclized to obtain the target compounds. []
Q2: Is there any structural information available for the synthesized 1,2-Thiazetidine 1,1-dioxides derived from Sodium 2-phenylethenesulfonate?
A2: Yes, the research paper characterizes the synthesized 1,2-Thiazetidine 1,1-dioxides using IR and NMR spectroscopy. [] Furthermore, an X-ray analysis of a representative compound (5d) confirmed the proposed structure of these β-sultams. []
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